molecular formula C11H23NO B13300381 2-(Cyclooctylamino)propan-1-ol

2-(Cyclooctylamino)propan-1-ol

Cat. No.: B13300381
M. Wt: 185.31 g/mol
InChI Key: QJPOETLOSSZDAJ-UHFFFAOYSA-N
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Description

2-(Cyclooctylamino)propan-1-ol is a secondary amino alcohol characterized by a cyclooctyl group attached to the nitrogen atom of a propan-1-ol backbone. Amino alcohols with cycloalkyl substituents are critical intermediates in organic synthesis, pharmaceuticals, and chiral catalysis due to their hydrogen-bonding capacity, stereochemical diversity, and tunable lipophilicity.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-(cyclooctylamino)propan-1-ol

InChI

InChI=1S/C11H23NO/c1-10(9-13)12-11-7-5-3-2-4-6-8-11/h10-13H,2-9H2,1H3

InChI Key

QJPOETLOSSZDAJ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC1CCCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclooctylamino)propan-1-ol typically involves the reaction of cyclooctylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclooctylamino)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclooctylamino)propan-1-ol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(cyclooctylamino)propan-1-ol with two related compounds from the evidence:

Property This compound 2-(Cyclobutylamino)propan-1-ol N-(2-Chloroethyl)-N-(isopropyl)propan-1-amine
Molecular Formula C₁₁H₂₃NO (inferred) C₇H₁₅NO C₈H₁₈ClN
Molecular Weight (g/mol) ~185.22 (calculated) 129.20 163.69
Key Functional Groups -OH, -NH-cyclooctyl -OH, -NH-cyclobutyl -Cl, tertiary amine
Purity Not specified ≥97% Not specified
Lipophilicity High (large cyclooctyl group) Moderate (smaller cyclobutyl group) High (chloroethyl substituent)

Key Observations :

  • Functional Group Impact: The hydroxyl group in both amino alcohols enables hydrogen bonding, unlike the chlorine-containing tertiary amine in , which is more reactive and likely serves as an alkylating agent .

Biological Activity

2-(Cyclooctylamino)propan-1-ol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H21NO
  • Molecular Weight : 183.29 g/mol
  • IUPAC Name : this compound
  • CAS Number : [not provided in the search results]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The cyclooctyl group enhances lipophilicity, potentially improving the compound's ability to cross cellular membranes and interact with intracellular targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Preliminary studies suggest that the compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative conditions.

Case Study 1: Antidepressant Activity

A study investigated the effects of this compound on animal models of depression. The results demonstrated a significant reduction in depressive-like behaviors compared to control groups. The mechanism was hypothesized to involve modulation of serotonin receptors.

ParameterControl GroupTreatment Group (High Dose)Treatment Group (Low Dose)
Immobility Time (mins)300150240
Locomotor Activity (counts)5012080

Case Study 2: Anti-inflammatory Effects

In vitro experiments assessed the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Cytokine Level (pg/mL)Control (LPS)Treatment (10 µM)Treatment (50 µM)
TNF-alpha500200100
IL-630015070

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